Beta-Methoxystyrol

Übersicht

Beschreibung

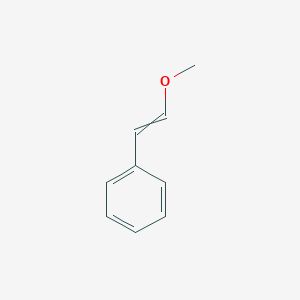

Beta-Methoxystyrene: is an organic compound with the chemical formula C9H10O . It is a derivative of styrene, where a methoxy group is attached to the beta position of the vinyl group. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Beta-methoxystyrene is primarily utilized in the synthesis of polymers and copolymers. Its vinyl group allows it to participate in radical polymerization processes, leading to the formation of various polymeric materials.

Case Study: Copolymerization with Methyl Methacrylate

Research has shown that beta-methoxystyrene can be copolymerized with methyl methacrylate (MMA) to produce materials with enhanced thermal stability and mechanical properties. The copolymer exhibits improved adhesion characteristics, making it suitable for coatings and adhesives in industrial applications .

| Property | Beta-Methoxystyrene | Methyl Methacrylate | Copolymers |

|---|---|---|---|

| Glass Transition Temp | Moderate | High | Enhanced |

| Thermal Stability | Moderate | High | Improved |

| Adhesion Strength | Good | Moderate | Excellent |

Coatings and Adhesives

The compound's properties make it an ideal candidate for use in coatings and adhesives. Its ability to form strong bonds with various substrates enhances the durability and performance of coatings.

Application Example: Industrial Coatings

Beta-methoxystyrene-based coatings have been developed for industrial applications requiring high resistance to solvents and chemicals. These coatings demonstrate excellent adhesion to metal surfaces, making them suitable for automotive and aerospace industries .

Pharmaceutical Applications

In the pharmaceutical industry, beta-methoxystyrene has been explored for its potential therapeutic effects. Research indicates that it may interact with specific biological pathways, influencing enzyme activity related to drug metabolism.

Case Study: Interaction with Cytochrome P450 Enzymes

Studies have suggested that beta-methoxystyrene interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its biochemical effects in drug formulation .

Specialty Chemicals

Beta-methoxystyrene serves as a precursor for various specialty chemicals used in different industries. Its reactivity allows it to be transformed into other valuable compounds through chemical reactions.

Example: Synthesis of Functionalized Aromatics

The compound can be utilized to synthesize functionalized aromatic compounds through electrophilic substitution reactions. These derivatives are essential in producing agrochemicals and fine chemicals, expanding the utility of beta-methoxystyrene beyond traditional applications .

Wirkmechanismus

Target of Action

Beta-Methoxystyrene is a chemical compound with the molecular formula C9H10O It’s known to undergo reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether .

Mode of Action

It’s known that beta-Methoxystyrene undergoes reduction in the presence of calcium in liquid ammonia, resulting in the formation of methyl phenethyl ether . This suggests that beta-Methoxystyrene may interact with calcium and ammonia under certain conditions.

Biochemical Pathways

It’s known that beta-methoxystyrene can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that beta-Methoxystyrene may be involved in certain synthetic pathways.

Pharmacokinetics

It’s known that beta-methoxystyrene is a liquid at room temperature with a boiling point of 50-56 °c at 06 mmHg and a density of 1001 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that beta-methoxystyrene can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane , suggesting that it may have potential applications in organic synthesis.

Biochemische Analyse

Biochemical Properties

Beta-Methoxystyrene is known to interact with various enzymes and proteins. For instance, it undergoes reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether . This suggests that beta-Methoxystyrene can participate in redox reactions, interacting with reducing agents and potentially influencing the activity of redox enzymes.

Molecular Mechanism

Beta-Methoxystyrene was used in the synthesis of trans, trans-1-(aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that beta-Methoxystyrene can participate in complex organic reactions, potentially interacting with biomolecules and influencing their activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, beta-Methoxystyrene is typically stored at 2-8°C to maintain its stability . Over time, it may undergo degradation or other chemical changes that could influence its effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Methoxystyrene can be synthesized through several methods. One common method involves the reaction of styrene with methanol in the presence of a catalyst. This process typically requires acidic conditions to facilitate the addition of the methoxy group to the vinyl group of styrene .

Industrial Production Methods: In industrial settings, beta-Methoxystyrene is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Methoxystyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction of beta-Methoxystyrene in the presence of calcium in liquid ammonia yields methyl phenethyl ether.

Substitution: It can participate in electrophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Calcium in liquid ammonia is used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Methyl phenethyl ether.

Substitution: Various substituted styrenes depending on the electrophile used.

Vergleich Mit ähnlichen Verbindungen

4-Methoxystyrene: Similar structure but with the methoxy group at the para position.

2-Vinylanisole: Another methoxy-substituted styrene derivative.

4-Vinylanisole: Similar to beta-Methoxystyrene but with the methoxy group at the para position.

Uniqueness: Beta-Methoxystyrene is unique due to the position of the methoxy group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in the compound’s behavior in chemical reactions and its applications in various fields .

Biologische Aktivität

Beta-Methoxystyrene (C9H10O) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity of beta-Methoxystyrene, supported by data tables, case studies, and relevant research findings.

Molecular Formula: C9H10O

Boiling Point: 50-56 °C at 0.6 mmHg

Density: 1.001 g/mL at 25 °C

Beta-Methoxystyrene is known to undergo various chemical transformations, including reduction and substitution reactions, which are significant for its biological activity and synthetic applications in medicinal chemistry.

Anticancer Properties

Research indicates that beta-Methoxystyrene derivatives exhibit significant anticancer properties. A notable study focused on a derivative, CYT-Rx20 (3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene), which demonstrated the ability to inhibit cell proliferation and induce apoptosis in colorectal cancer cells. The following mechanisms were identified:

- Cell Cycle Arrest: Treatment with CYT-Rx20 resulted in G2/M phase arrest in cancer cells, with upregulation of cyclin B1 and downregulation of cdc25A and cdc25C .

- Reactive Oxygen Species (ROS) Accumulation: The compound induced ROS generation, leading to DNA damage and mitochondrial dysfunction .

- Apoptosis Induction: The study showed increased levels of cleaved caspases, indicating the activation of apoptotic pathways .

Antimicrobial Activity

Beta-Methoxystyrene has also been evaluated for its antimicrobial properties. A study highlighted the cytotoxic effects of bioactive compounds produced by Nocardia levis and Streptomyces tendae, which included beta-Methoxystyrene derivatives. These compounds exhibited moderate cytotoxicity against human leukemic cell lines (U-937 and HL-60), suggesting potential as antimicrobial agents .

Case Studies

-

Colorectal Cancer Treatment

- Study Focus: Investigated the effects of CYT-Rx20 on colorectal cancer cells.

- Findings:

- Reduced cell viability.

- Induced DNA damage and apoptosis.

- Significant tumor growth inhibition in xenograft models.

- Cytotoxicity Assessment

Data Table: Biological Activity Summary

The mechanisms underlying the biological activities of beta-Methoxystyrene include:

- Inhibition of Cell Proliferation: By inducing cell cycle arrest and apoptosis.

- Induction of Oxidative Stress: Leading to DNA damage through ROS accumulation.

- Interaction with Cellular Pathways: Modulating the expression of proteins involved in cell cycle regulation and apoptosis.

Eigenschaften

IUPAC Name |

2-methoxyethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHJQRHPNQEPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-15-3 | |

| Record name | (2-Methoxyvinyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-methoxyethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.